N-[(4-fluorophenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide
Description
N-[(4-Fluorophenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by:
- A 1-phenyl-substituted pyrazolo[3,4-d]pyrimidin-4-yl core.
- A sulfanyl (-S-) linker connecting the core to an acetamide group.
- A 4-fluorophenylmethyl substituent on the acetamide nitrogen.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16FN5OS/c21-15-8-6-14(7-9-15)10-22-18(27)12-28-20-17-11-25-26(19(17)23-13-24-20)16-4-2-1-3-5-16/h1-9,11,13H,10,12H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZHQFSTKQKKAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)SCC(=O)NCC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16FN5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-fluorophenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyrazolopyrimidine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the sulfanyl group: This step involves the reaction of the pyrazolopyrimidine core with a thiol compound.
Attachment of the acetamide group: This is done through an acylation reaction using acetic anhydride or a similar reagent.
Addition of the 4-fluorophenylmethyl group: This final step involves a nucleophilic substitution reaction where the 4-fluorophenylmethyl group is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-[(4-fluorophenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Introduction of various nucleophiles at the fluorophenyl position.
Scientific Research Applications
N-[(4-fluorophenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an inhibitor of specific enzymes or receptors.
Medicine: Investigated for its anticancer properties, particularly as a CDK2 inhibitor.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-[(4-fluorophenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. It is known to inhibit CDK2 (cyclin-dependent kinase 2), which plays a crucial role in cell cycle regulation . By inhibiting CDK2, this compound can induce cell cycle arrest and apoptosis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key structural features and properties of the target compound and its analogs:
Key Observations:
Linker Variations :
- The sulfanyl (-S-) linker in the target compound and analogs () contrasts with the piperazine linker in XIId and XIIe . Sulfanyl-linked compounds generally exhibit lower molecular weights (~389–463) compared to piperazine derivatives (~463–467).
- Piperazine linkers may enhance solubility due to their polar nature, whereas sulfanyl groups could influence redox reactivity .
Electron-Donating Groups (EDGs): Compounds like XIIe (p-tolyl) and XIId (4-methoxyphenyl) feature EDGs, which may reduce oxidative stability but enhance π-π stacking interactions .
Physical Properties: Melting points vary significantly: sulfanyl-linked analogs (e.g., : ~463 g/mol) lack reported melting points, while piperazine derivatives (XIId: 156–158°C; XIIe: 185–188°C) suggest higher crystallinity due to rigid linkers . The pyridinone-core compound 4f () has the highest melting point (214–216°C), likely due to hydrogen bonding from the pyridinone moiety .
Spectral and Analytical Data
Biological Activity
The compound N-[(4-fluorophenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide is a novel pyrazolo[3,4-d]pyrimidine derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant research findings.
Synthesis of the Compound
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step chemical processes. For instance, the compound can be synthesized through a series of reactions that include the formation of the pyrazole ring followed by the introduction of various substituents. Common methods include:
- Cycloaddition Reactions : Utilizing 1,3-dipolar cycloaddition to form the pyrazole structure.
- Functionalization : Subsequent modifications to introduce functional groups like sulfanyl and acetamide moieties.
These synthetic routes are critical as they influence the compound's biological properties and efficacy.
Anticancer Properties
Recent studies have highlighted the significant anticancer potential of pyrazolo[3,4-d]pyrimidine derivatives. For example:
- Cell Cycle Arrest : Research indicates that compounds similar to this compound can induce cell cycle arrest at the S phase in various cancer cell lines. A related derivative demonstrated an 18.98-fold increase in apoptosis in MDA-MB-468 cells compared to controls .
- Caspase Activation : The same study noted a significant increase in caspase-3 levels (7.32-fold), indicating enhanced apoptosis signaling pathways triggered by these compounds .
The mechanisms through which these compounds exert their anticancer effects include:
- Inhibition of Kinases : Many pyrazolo[3,4-d]pyrimidine derivatives act as inhibitors of cyclin-dependent kinases (CDKs) and epidermal growth factor receptors (EGFR), which are crucial for cancer cell proliferation and survival .
- Induction of Apoptosis : The activation of apoptotic pathways through caspase activation is a significant mechanism by which these compounds achieve their therapeutic effects.
Comparative Efficacy
A comparative analysis of various pyrazolo[3,4-d]pyrimidine derivatives reveals differences in potency across different cancer cell lines. The following table summarizes some key findings:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 12b | MDA-MB-468 | 5.0 | CDK inhibition |
| 12c | T47D | 7.5 | EGFR inhibition |
| 12d | A549 | 10.0 | Apoptosis induction |
Study on Antiproliferative Activity
In one study focusing on a series of pyrazolo[3,4-d]pyrimidine derivatives, researchers evaluated their antiproliferative activity against the NCI 60 human tumor cell line panel. The most potent derivatives were further assessed using the MTT assay against breast cancer cell lines (MDA-MB-468 and T47D) and a normal breast cell line (MCF-10a). The results indicated a promising therapeutic index for these compounds, suggesting their potential as effective anticancer agents .
In Vivo Studies
In vivo studies have also been conducted to evaluate the safety and efficacy profiles of these compounds. For example, a derivative was tested for its ability to inhibit tumor growth in xenograft models, demonstrating significant tumor reduction compared to control groups.
Q & A
Basic: What are the key considerations for optimizing the synthesis of N-[(4-fluorophenyl)methyl]-2-({1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}sulfanyl)acetamide?
Synthesis optimization requires:
- Stepwise functionalization : Nucleophilic substitution at the pyrazolo[3,4-d]pyrimidin-4-yl sulfur atom with α-chloroacetamide intermediates (e.g., N-(4-fluorobenzyl)-2-chloroacetamide) under inert conditions .
- Reagent selection : Use of polar aprotic solvents (e.g., DMF or DMSO) and bases like NaH or K₂CO₃ to facilitate thioether bond formation .
- Purification : Column chromatography or recrystallization to isolate the product, monitored via TLC (Rf ~0.5 in ethyl acetate/hexane) .
Basic: How can researchers confirm the structural integrity and purity of this compound?
- Spectroscopic techniques :
- Chromatography : HPLC with C18 columns (ACN/water gradient) to assess purity (>95%) .
Advanced: How do computational models (e.g., molecular dynamics) elucidate this compound’s interaction with biological targets?
- Molecular docking : Screen against kinases (e.g., EGFR or Aurora kinases) using PyMOL or AutoDock to predict binding affinity .
- Dynamic simulations :
- ADMET prediction : Use SwissADME to evaluate pharmacokinetic properties (e.g., logP ~3.5, moderate bioavailability) .
Advanced: How can researchers resolve contradictions in reported synthetic yields or biological activities?
- Reaction condition audits : Compare solvent polarity (e.g., DMF vs. THF), temperature (room temp vs. reflux), and catalyst loadings .
- Biological assay standardization :
- Crystallography : Resolve structural ambiguities (e.g., pyrazolo[3,4-d]pyrimidine conformation) via single-crystal X-ray diffraction .
Advanced: What strategies enhance the compound’s selectivity for kinase inhibition?
- Structure-activity relationship (SAR) studies :
- Kinase profiling : Test against a panel of 50+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .
Basic: What analytical methods are critical for characterizing reaction intermediates?
- In-situ monitoring : FT-IR to track carbonyl (1700 cm⁻¹) or sulfide (600-700 cm⁻¹) bond formation .
- Mass spectrometry : LC-MS to detect intermediates (e.g., [M+Na]⁺ adducts) during multi-step synthesis .
- Isolation : Centrifugal partition chromatography for polar intermediates .
Advanced: How does the fluorophenyl moiety influence the compound’s pharmacokinetic properties?
- Metabolic stability : Fluorine reduces oxidative metabolism in liver microsomes (e.g., t₁/₂ > 60 min in human hepatocytes) .
- Membrane permeability : LogD (pH 7.4) ~2.8, predicted via PAMPA assays, due to fluorophenyl hydrophobicity .
- CYP inhibition : Screen for CYP3A4/2D6 interactions using fluorometric assays .
Basic: What safety protocols are recommended for handling this compound?
- PPE : Use nitrile gloves, lab coats, and fume hoods due to potential irritancy (LD₅₀ > 500 mg/kg in rodents) .
- Waste disposal : Neutralize in alkaline solution (pH >10) before incineration to degrade sulfide bonds .
Advanced: How can researchers design derivatives to improve aqueous solubility without compromising activity?
- Prodrug strategies : Introduce phosphate or PEG groups at the acetamide nitrogen .
- Salt formation : React with HCl or sodium citrate to form crystalline salts .
- Co-solvency : Use cyclodextrin inclusion complexes or DMSO/water mixtures for in vivo formulations .
Advanced: What mechanistic insights explain the compound’s anti-proliferative effects in cancer cells?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
